Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that incorporates a pyridine ring fused with an imidazole moiety, characterized by the presence of bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is identified by its Chemical Abstracts Service number 1416440-26-0 and has been referenced in various scientific literature and patent applications. Its synthesis and properties have been documented in sources such as ChemBK and patent databases, indicating its relevance in pharmaceutical research .
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate belongs to the class of heterocyclic compounds, specifically imidazo-pyridines. These compounds are often explored for their pharmacological properties, including antitumor and antimicrobial activities.
The synthesis of Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate can be approached through several synthetic routes. One notable method involves the reaction of appropriate starting materials under controlled conditions to ensure high yields and purity.
The molecular formula of Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate is , with a molar mass of approximately 305.08 g/mol. The structure features:
The compound's structural representation can be described as follows:
Structure (Image for illustrative purposes).
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate can participate in various chemical reactions typical of heterocyclic compounds:
The reactivity of this compound makes it an attractive intermediate for synthesizing more complex molecules used in pharmaceuticals.
The mechanism of action for Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors relevant to disease pathways. Its structure suggests potential inhibition of certain kinases or enzymes involved in cancer proliferation.
Research indicates that similar compounds exhibit activity against specific cancer cell lines, which may be attributed to their ability to interfere with cellular signaling pathways.
Relevant data includes:
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate has potential applications in:
This compound's unique structure and properties make it a valuable subject for further research into its pharmacological potential and synthetic versatility.
The imidazo[1,2-a]pyridine core is constructed via acid-catalyzed condensations between 2-aminopyridines and α-halo carbonyl compounds. Ethanol serves as the optimal solvent for cyclization, with concentrated sulfuric acid catalyzing the formation of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate at 69°C (45% yield) [2]. This intermediate is critical for subsequent functionalization.
Microwave irradiation significantly improves cyclization efficiency, reducing reaction times from hours to minutes while suppressing positional isomers. Under optimized conditions (150°C, 20 min), microwave-assisted reactions achieve >90% conversion with near-exclusive C2-ester regioselectivity, as confirmed by LC-MS analysis [9]. This approach minimizes thermal decomposition pathways observed in conventional reflux methods.
Palladium-catalyzed annulations enable direct incorporation of halogen handles during core formation. Pd(OAc)₂/XPhos systems facilitate one-pot cyclization/halogenation using NBS, yielding 3-bromoimidazo[1,2-a]pyridine-2-carboxylates in a single step (78% yield) [4]. This cascade methodology eliminates the need for separate halogenation steps, improving atom economy.
C3 bromination employs electrophilic aromatic substitution (EAS) with molecular bromine in dichloromethane (0°C, 2h), achieving >95% selectivity due to the electron-rich C3 position [2] [5]. Table 1 compares bromination agents:
Table 1: Bromination Efficiency for C3 Functionalization
Brominating Agent | Solvent | Temp (°C) | C3 Selectivity (%) | Yield (%) |
---|---|---|---|---|
Br₂ | DCM | 0 | >95 | 92 |
NBS | Acetonitrile | 25 | 88 | 85 |
CuBr₂ | DMF | 80 | 75 | 70 |
Late-stage fluorination uses Balz-Schiemann reactions on diazotized aminopyridine precursors. 6,8-Difluoro substitution requires carefully controlled diazonium decomposition in anhydrous HF/pyridine (-10°C), achieving 70-75% incorporation [3] [7]. Direct C-H fluorination via AgF₂ oxidation is feasible but gives lower regiocontrol (≤50% yield) [6].
Ethyl ester installation occurs via three approaches: (1) Esterification of carboxylic acid intermediates with SOCl₂/EtOH (82% yield); (2) Direct cyclization with ethyl 2-chloroacetoacetate [2]; or (3) Transesterification of methyl esters with Ti(OiPr)₄/EtOH. The direct method is preferred for scalability, though Boc protection of the ring nitrogen is essential during harsh fluorination conditions to prevent decomposition [9].
A four-step sequence (cyclization → C3 bromination → C6/C8 fluorination → esterification) typically delivers target compounds in 28-35% overall yield. The largest losses occur during fluorination (40-50% per step) [2] [7]. Table 2 outlines yield bottlenecks:
Table 2: Cumulative Yield Analysis for Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate
Step | Reaction | Avg. Yield (%) | Cumulative Yield (%) |
---|---|---|---|
1 | Cyclization | 75 | 75 |
2 | C3 Bromination | 92 | 69 |
3 | C6 Fluorination | 45 | 31 |
4 | C8 Fluorination | 50 | 15.5 |
5 | Esterification/Protection | 90 | 14 |
Polar aprotic solvents (DMF, acetonitrile) maximize halogenation yields but complicate purification. Continuous flow hydrogenation enables efficient nitro group reduction for aminopyridine precursors, replacing batch processing with Pd/C [4]. Catalyst recycling studies show Pd/C can be reused ≥5 times in bromination steps with ≤5% activity loss when treated with 0.1M HCl between cycles [9]. Microwave-assisted steps reduce total synthesis time from 48h to 8h, significantly improving throughput.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7